Benzene, 1,2-dibromo-4,5-dihexyl-
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Overview
Description
1,2-Dibromo-4,5-dihexylbenzene: is an organic compound with the molecular formula C18H28Br2 and a molecular weight of 404.22 g/mol It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and two hexyl groups are substituted at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2-Dibromo-4,5-dihexylbenzene can be synthesized through the bromination of 4,5-dihexylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 2 positions .
Industrial Production Methods:
Industrial production of 1,2-dibromo-4,5-dihexylbenzene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
1,2-Dibromo-4,5-dihexylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation Reactions: The hexyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution Reactions: Products include 1,2-dialkyl-4,5-dihexylbenzene derivatives.
Reduction Reactions: Products include 4,5-dihexylbenzene.
Oxidation Reactions: Products include 1,2-dibromo-4,5-dicarboxybenzene.
Scientific Research Applications
1,2-Dibromo-4,5-dihexylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in organic reactions.
Biology: It is used in the development of bioactive compounds and as a probe to study biological systems.
Mechanism of Action
The mechanism of action of 1,2-dibromo-4,5-dihexylbenzene involves its interaction with molecular targets through its bromine atoms and hexyl groups. The bromine atoms can participate in halogen bonding, while the hexyl groups can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1,2-Dibromo-4,5-dimethylbenzene: Similar in structure but with methyl groups instead of hexyl groups.
1,4-Dibromo-2,5-dihexylbenzene: Similar in structure but with bromine atoms at the 1 and 4 positions.
2,5-Dibromo-1,4-dihexylbenzene: Similar in structure but with bromine atoms at the 2 and 5 positions.
Uniqueness:
1,2-Dibromo-4,5-dihexylbenzene is unique due to the specific positioning of the bromine atoms and hexyl groups, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
148639-28-5 |
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Molecular Formula |
C18H28Br2 |
Molecular Weight |
404.2 g/mol |
IUPAC Name |
1,2-dibromo-4,5-dihexylbenzene |
InChI |
InChI=1S/C18H28Br2/c1-3-5-7-9-11-15-13-17(19)18(20)14-16(15)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
VGRFTVQEYAEIPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1CCCCCC)Br)Br |
Origin of Product |
United States |
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